

"Rauvovunine C derivatives and structure-activity relationship"

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Compound of Interest

Compound Name: **Rauvovunine C**

Cat. No.: **B12439374**

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Rauvovunine C: An Unexplored Scaffold in Drug Discovery

Despite its identification as a unique picraline-type indole alkaloid, **Rauvovunine C** remains a largely uninvestigated natural product. A comprehensive review of available scientific literature reveals a significant gap in research concerning its derivatives and their structure-activity relationships (SAR), hindering its potential development as a therapeutic agent.

Rauvovunine C, a natural product isolated from the plant *Rauvolfia yunnanensis*, has been characterized by its molecular formula, $C_{32}H_{36}N_2O_9$, and its unique picraline-type alkaloid structure. Its CAS number is 1211543-01-9. Initial studies have noted that **Rauvovunine C**, along with its counterpart Rauvovunine B, has been evaluated for *in vitro* cytotoxicity against a panel of five human tumor cell lines. However, specific quantitative data from these screenings are not readily available in the public domain.

A thorough investigation for published research on the synthesis of **Rauvovunine C** derivatives and any subsequent SAR studies has yielded no results. This indicates that, to date, the scientific community has not extensively explored the chemical modification of the **Rauvovunine C** scaffold to probe its pharmacological potential. The absence of such studies means there is no data to populate key metrics such as IC_{50} , EC_{50} , or K_i values, which are fundamental to understanding the therapeutic promise of a compound and its analogs.

Furthermore, the lack of synthetic and pharmacological research means there are no established experimental protocols for the creation of **Rauvovunine C** derivatives or for the biological assays that would be used to evaluate them.

The journey of a natural product from initial discovery to a clinically approved drug is a long and complex process that heavily relies on the systematic exploration of its chemical structure to optimize for efficacy and safety. This is achieved through the synthesis of a library of derivatives and the careful analysis of their biological activities to establish clear structure-activity relationships. In the case of **Rauvovunine C**, this crucial phase of research has not yet been undertaken or, at the very least, has not been published.

Consequently, it is not possible to provide an in-depth technical guide on the core of **Rauvovunine C** derivatives and their structure-activity relationships as requested. The foundational data required for such a document—including tables of quantitative data, detailed experimental methodologies, and signaling pathway diagrams—does not exist in the current body of scientific literature.

The unique structure of **Rauvovunine C** may yet hold the key to novel therapeutic interventions. However, until dedicated research is conducted to synthesize its derivatives and systematically evaluate their biological effects, its potential will remain untapped. The scientific community is encouraged to explore this promising but overlooked natural product.

- To cite this document: BenchChem. ["Rauvovunine C derivatives and structure-activity relationship"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12439374#rauvovunine-c-derivatives-and-structure-activity-relationship\]](https://www.benchchem.com/product/b12439374#rauvovunine-c-derivatives-and-structure-activity-relationship)

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